molecular formula C10H7ClO2 B12877016 7-Chloro-3-methylbenzofuran-2-carbaldehyde CAS No. 32565-19-8

7-Chloro-3-methylbenzofuran-2-carbaldehyde

Cat. No.: B12877016
CAS No.: 32565-19-8
M. Wt: 194.61 g/mol
InChI Key: ANBDXMZWJRRYJJ-UHFFFAOYSA-N
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Description

7-Chloro-3-methylbenzofuran-2-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 3rd position, and an aldehyde group at the 2nd position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-methylbenzofuran-2-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-chloro-3-methylbenzofuran.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: The use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-methylbenzofuran-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

7-Chloro-3-methylbenzofuran-2-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Chloro-3-methylbenzofuran-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-3-methylbenzofuran-2-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Properties

CAS No.

32565-19-8

Molecular Formula

C10H7ClO2

Molecular Weight

194.61 g/mol

IUPAC Name

7-chloro-3-methyl-1-benzofuran-2-carbaldehyde

InChI

InChI=1S/C10H7ClO2/c1-6-7-3-2-4-8(11)10(7)13-9(6)5-12/h2-5H,1H3

InChI Key

ANBDXMZWJRRYJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC=C2Cl)C=O

Origin of Product

United States

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